molecular formula C18H17N3O2 B2512125 1-ethyl-N-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide CAS No. 1185023-50-0

1-ethyl-N-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide

Cat. No. B2512125
M. Wt: 307.353
InChI Key: KSCNTHGMBVWXQK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the annulation of various precursors. For instance, paper describes a 3+2 annulation method to synthesize a pyrazole derivative using (E)-ethyl 2-benzylidene-3-oxobutanoate and phenylhydrazine hydrochloride. Similarly, paper mentions the cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine to obtain a pyrazolecarboxylate, which upon hydrolysis yields the corresponding acid. These methods highlight the versatility of pyrazole synthesis, which could be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structures of pyrazole derivatives are often confirmed using spectroscopic methods and single-crystal X-ray diffraction, as seen in papers , , and . The crystal structures can reveal important interactions such as hydrogen bonding and π-π stacking, which contribute to the stability of the molecules. The dihedral angles between planes in the molecules can also be significant, as noted in paper .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. For example, paper discusses the diazotization and coupling reactions of ethyl 3-amino-5-phenylpyrazole-4-carboxylate to afford different triazines and triazoles. Paper describes the microwave-assisted amidation of a pyrazole carboxylate. These reactions demonstrate the reactivity of the pyrazole ring and its potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. Paper uses DFT calculations to compare experimental NMR and FT-IR data with theoretical values, providing insights into the electronic structure of the molecule. The HOMO-LUMO energy levels are also studied to understand electronic transitions within the molecule. Paper evaluates the antibacterial activity of pyrazole carboxamide derivatives, indicating the potential pharmaceutical applications of these compounds.

Scientific Research Applications

Synthesis of Pyrazole Derivatives

Pyrazole derivatives, including compounds like 1-ethyl-N-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide, are extensively studied for their diverse biological activities. The synthesis methodologies for these compounds often involve condensation followed by cyclization processes, utilizing reagents such as phosphorus oxychloride (POCl3), dimethyl formamide, and hydrazine. These strategies enable the creation of heterocyclic compounds with potential applications in medicinal chemistry, showcasing their significance as pharmacophores in drug development (Dar & Shamsuzzaman, 2015).

Biological Activities

Research has highlighted the vast biological activities associated with pyrazole and its derivatives, demonstrating their potential in therapeutic applications. These compounds have been explored for anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant properties, among others. The versatility of the pyrazole core in drug design is evident from the wide array of biological activities it exhibits, indicating the potential for 1-ethyl-N-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide and similar compounds in the development of new therapeutic agents (Shaaban, Mayhoub, & Farag, 2012).

Environmental Considerations

While primarily focused on the synthetic and medicinal aspects, it's also important to consider the environmental fate of chemical compounds. Research on related compounds, such as alkylphenol ethoxylates and their degradation products, has shed light on the persistence and bioaccumulation potential of certain chemical families in the environment. These studies emphasize the need for understanding the environmental impact of synthetic compounds, including potential endocrine-disrupting effects and accumulation in aquatic systems (Ying, Williams, & Kookana, 2002).

properties

IUPAC Name

2-ethyl-N-(2-phenoxyphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-2-21-16(12-13-19-21)18(22)20-15-10-6-7-11-17(15)23-14-8-4-3-5-9-14/h3-13H,2H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCNTHGMBVWXQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-N-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide

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